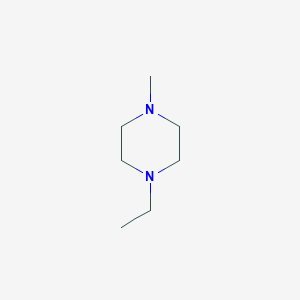

1-乙基-4-甲基哌嗪

描述

1-Ethyl-4-methylpiperazine is a chemical compound with the CAS Number: 49860-76-6. It has a molecular weight of 128.22 and its IUPAC name is 1-ethyl-4-methylpiperazine .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

1-Ethyl-4-methylpiperazine has a molecular formula of C7H16N2. It contains a total of 25 bonds; 9 non-H bonds, 1 rotatable bond, 1 six-membered ring, and 2 tertiary amine(s) (aliphatic) .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis

1-Ethyl-4-methylpiperazine is a solid or liquid at room temperature. It is stored in a sealed, dry environment .科学研究应用

气相色谱应用

- 二乙基卡巴嗪的药代动力学:二乙基卡巴嗪是 1-乙基-4-甲基哌嗪的衍生物,已使用气相色谱法研究其药代动力学特性。该方法允许对血样中的二乙基卡巴嗪进行精确准确的测量,有助于了解其在生物系统中的行为 (Nene、Anjaneyulu、& Rajagopalan,1998)。

合成与表征

- 苯并咪唑衍生物的合成:对 1-环丙基-2-乙基-5-氟-6-(4-甲基哌嗪-1-基)-1H-苯并咪唑的合成研究揭示了其作为抗组胺药和抗菌剂的潜力。该研究包括这些化合物的合成和生物学评估,突出了 1-乙基-4-甲基哌嗪在药物化学中的作用 (Ozbey、Kuş、& Göker,2001)。

药物化学

- 神经保护剂:已探索化合物 1-乙基-4-甲基哌嗪的神经保护作用。在一项研究中,4-甲基哌嗪的衍生物被证明可以改善小鼠的学习和记忆功能障碍,表明在治疗认知障碍方面具有潜在应用 (Zhang,2012)。

- 肾上腺素能阻滞剂和血管扩张剂特性:对 N1-(2'-吡啶基)-N4-(3,4-二甲氧基苯基-乙基)-2-甲基哌嗪衍生物合成的研究显示出不同程度的肾上腺素能阻滞剂和血管扩张剂活性,表明 1-乙基-4-甲基哌嗪在开发心血管药物中的重要性 (Cignarella、Loriga、& Paglietti,1979)。

有机化学

- 环化方法:开发了一种通过 N,N-双(2-氯乙基)甲胺与水合肼反应来获得 1-氨基-4-甲基哌嗪的方法,展示了 1-乙基-4-甲基哌嗪在有机合成中的应用 (Kushakova、Kuznetsov、Chernobroviy、& Garabadgiu,2004)。

生物有机化学

- 衍生物的光谱分析:已经研究了衍生自 1-乙基-4-甲基哌嗪的化合物的傅里叶变换红外光谱和拉曼光谱,以了解它们的电子结构和分子内电荷转移的可能性 (Al-Ghulikah 等,2019)。

晶体学

- 晶体结构分析:对 5-甲基-3,3-双(4-甲基哌嗪-1-基)-1-[2-(4-甲基哌嗪-1-基)乙基]吲哚啉-2-酮的晶体结构的研究提供了对含有 1-乙基-4-甲基哌嗪的化合物的分子堆积和相互作用模式的见解 (Lin、Zheng、& Cao,2012)。

安全和危害

未来方向

作用机制

Target of Action

1-Ethyl-4-methylpiperazine is a derivative of piperazine . Piperazine and its derivatives are known to have a broad range of pharmacological properties . The primary targets of piperazine compounds are usually the neuromuscular junctions . They act by blocking the neurotransmitter acetylcholine at these junctions .

Mode of Action

The mode of action of piperazine compounds, including 1-Ethyl-4-methylpiperazine, is generally by paralyzing parasites , which allows the host body to easily expel the invasive organism . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor . This results in the blocking of acetylcholine at the myoneural junction .

Biochemical Pathways

It is known that piperazine compounds can influence theGABAergic system , which plays a crucial role in the central nervous system . By acting as an agonist on GABA receptors, these compounds can affect various biochemical pathways related to neurotransmission .

Pharmacokinetics

Piperazine compounds are known to befreely soluble in water , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. Piperazine is a weak base with two pKb values of 5.35 and 9.73 at 25 °C . It readily absorbs water and carbon dioxide from the air . These properties can impact the bioavailability of the compound.

Result of Action

The primary result of the action of 1-Ethyl-4-methylpiperazine is the paralysis of parasites , leading to their expulsion from the host body . This is achieved through the compound’s interaction with the GABA receptor and the subsequent blocking of acetylcholine at the myoneural junction .

Action Environment

The action, efficacy, and stability of 1-Ethyl-4-methylpiperazine can be influenced by various environmental factors. For instance, the compound’s solubility in water and its ability to absorb water and carbon dioxide from the air can affect its stability and efficacy . Furthermore, factors such as pH and temperature can also influence the compound’s action .

属性

IUPAC Name |

1-ethyl-4-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-9-6-4-8(2)5-7-9/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIOGJHPPVXTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481438 | |

| Record name | Piperazine, 1-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49860-76-6 | |

| Record name | Piperazine, 1-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

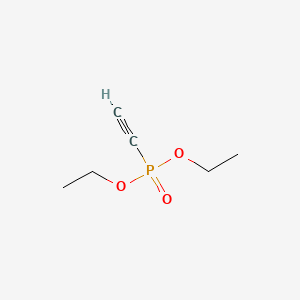

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

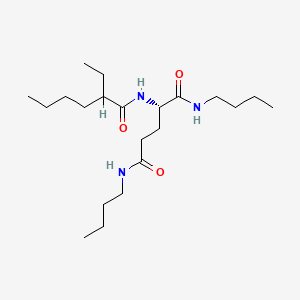

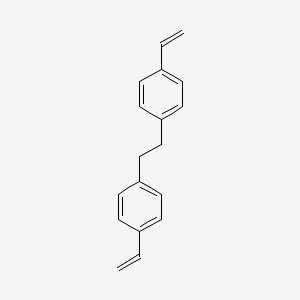

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-](/img/structure/B3052932.png)